molecular formula C25H30N4O4 B2467981 2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one CAS No. 896383-99-6

2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one

Cat. No. B2467981
CAS RN: 896383-99-6
M. Wt: 450.539
InChI Key: HPVCHLPOBCTNHH-UHFFFAOYSA-N
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Description

Compounds of this nature typically belong to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . The specific synthesis pathway would depend on the starting materials and the desired substitutions on the quinazoline ring .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the lengths and types of chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving quinazolines depend on the functional groups present in the molecule . These reactions can be studied using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques . These might include determining the compound’s melting point, solubility, and stability under various conditions .

Scientific Research Applications

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives, including compounds similar to the specified chemical, have been studied as corrosion inhibitors. Chen et al. (2021) investigated two piperazine-substituted quinazolin-4(3H)-one derivatives for their effectiveness in inhibiting corrosion of mild steel in HCl solutions. Their findings revealed that these compounds serve as effective corrosion inhibitors and protect the steel surface through a combination of chemical and physical interactions (Chen et al., 2021).

Antihypertensive and Cardiovascular Effects

Several studies have explored the cardiovascular effects of quinazolinone derivatives. In 1996, Yen et al. investigated a compound named DC-015, a quinazoline derivative, for its antihypertensive action in rats. Their research indicated the compound's potential as a selective α1-adrenoceptor antagonist, suggesting its application in managing hypertension (Yen et al., 1996). Furthermore, Chueh et al. (2002) synthesized quinazoline-based compounds and characterized their pharmacological properties, highlighting their role in inhibiting phenylephrine-induced contractions in rat aorta, indicating α1-adrenoceptor antagonist properties. This research underscores the potential of quinazolinone derivatives in treating conditions like hypertension and hyperplastic prostate (Chueh et al., 2002).

Antitumor and Antiviral Activity

El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives, including 4-(4-aryl-1-piperazinyl)quinazolines, which exhibited broad-spectrum antitumor activity and moderate anti HIV-1 potency. This indicates the potential use of quinazolinone derivatives in oncology and virology (El-Sherbeny et al., 2003).

Pharmacological Properties in Gastrointestinal Disorders

A novel compound, TZB-30878, with structural similarity to the specified chemical, has been evaluated for its potential in treating diarrhea-predominant irritable bowel syndrome (d-IBS). Tamaoki et al. (2007) found that TZB-30878, which exhibits both 5-HT1A agonism and 5-HT3 antagonism effects, could normalize stress-induced defecation in an IBS-like model in rats. This study suggests the usefulness of quinazolinone derivatives in gastrointestinal disorders (Tamaoki et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on quinazoline derivatives could involve exploring their potential biological activities . This might include testing their effects in cell cultures and animal models, and potentially in clinical trials .

properties

IUPAC Name

3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-33-20-9-7-8-19(18-20)27-14-16-28(17-15-27)23(30)12-3-2-6-13-29-24(31)21-10-4-5-11-22(21)26-25(29)32/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCHLPOBCTNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one

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